N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Overview
Description
N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(2-furyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is 298.13174244 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Chemical Properties
Research into the structural and chemical properties of amide derivatives, including compounds structurally related to N-[2-(2-furyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide, has provided insights into their molecular interactions, spatial orientations, and potential as building blocks for more complex chemical entities. Studies by Kalita, Baruah, and colleagues on different amide derivatives have elucidated their anion coordination capabilities and self-assembly into structures with specific geometric shapes through weak interactions, such as C–H⋯π and C–H⋯O, forming channel-like or concave shapes depending on the molecular configuration (Kalita & Baruah, 2010).
Enzyme Inhibition and Therapeutic Applications
Amide derivatives, similar in structure to N-[2-(2-furyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide, have been investigated for their enzyme inhibitory activities and potential therapeutic applications. A study by Hassan et al. synthesized a series of multifunctional amides with moderate enzyme inhibitory potentials and mild cytotoxicity, demonstrating the potential for developing new therapeutic agents for diseases such as Alzheimer's (Hassan et al., 2018).
Antimicrobial Activity
The antimicrobial activity of novel bis-α,β-unsaturated ketones and related compounds has been explored, demonstrating the potential of these compounds in developing new antimicrobial agents. Altalbawy's research on such derivatives has indicated their effectiveness against various microbial strains, highlighting their utility in addressing antimicrobial resistance (Altalbawy, 2013).
Material Science Applications
In material science, the properties of amide derivatives, including those similar to N-[2-(2-furyl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide, have been utilized in the synthesis of dyes and pigments. Research by Ni, Chen, and Tian on the synthesis of heteroaryl pyridone methine dyes derived from N-substituted-3-cyano-4-methyl-6-hydroxyl-2-pyridones demonstrates the application of these compounds in developing novel cyanine dyes with specific absorption properties (Ni, Chen, & Tian, 2001).
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-21-15-4-5-16-13(11-15)7-9-19(16)12-17(20)18-8-6-14-3-2-10-22-14/h2-5,7,9-11H,6,8,12H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADXOXCWRCIUJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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